

# Commercial Suppliers and Technical Guide for Br-PEG4-THP in Research

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| Compound Name:       | Br-PEG4-THP |           |
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Br-PEG4-THP**, a hetero-bifunctional linker commonly employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This document outlines its commercial availability, key technical data, and generalized experimental protocols for its application in targeted protein degradation research.

### Introduction to Br-PEG4-THP

**Br-PEG4-THP** (1-(2-bromoethoxy)-2-(2-(2-(tetrahydro-2H-pyran-2-yloxy)ethoxy)ethoxy)ethane) is a valuable chemical tool in the field of drug discovery, particularly for the development of PROTACs. PROTACs are novel therapeutic modalities that leverage the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively eliminate disease-causing proteins.

The structure of **Br-PEG4-THP** incorporates a tetraethylene glycol (PEG4) spacer, which enhances the solubility and pharmacokinetic properties of the resulting PROTAC molecule. One terminus features a bromo group, a versatile handle for nucleophilic substitution reactions, while the other end is protected by a tetrahydropyranyl (THP) group, which can be deprotected to reveal a hydroxyl group for further conjugation.

## **Commercial Availability**



A number of chemical suppliers offer **Br-PEG4-THP** for research purposes. The following table summarizes key information from some of these suppliers. It is important to note that purity and other specifications should be confirmed with the respective supplier prior to purchase and use.

| Supplier       | Catalog Number | Purity | Additional<br>Information                                     |
|----------------|----------------|--------|---|
| MedchemExpress | HY-138372      | >98%   | Provides technical data sheet and safety data sheet (SDS).[1] |
| Parchem        | 1803547-60-5   | -      | Specialty chemical supplier.[2]                               |
| TargetMol      | T39228         | -      | Available through SmallMolecules.com.                         |
| BioCat GmbH    | -              | -      | Describes it as a PEG-based linker for PROTACs.               |
| Fluorochem     | F554935        | 97%    | Provides IUPAC name and safety information.                   |
| BLD Pharm      | 1803547-60-5   | -      | Provides basic product information.[3]                        |

## **Technical Data**

The following table summarizes the key physicochemical properties of **Br-PEG4-THP**.



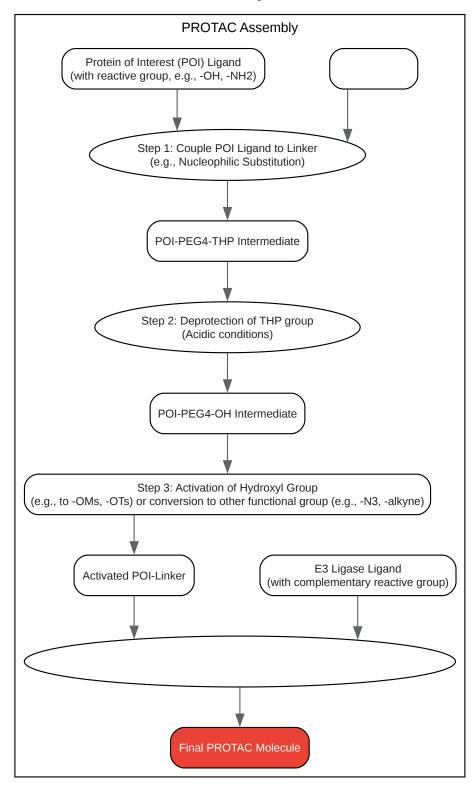
| Property          | Value  | Reference |
|-------------------|--|-----------|
| CAS Number        | 1803547-60-5   | [3]       |
| Molecular Formula | C13H25BrO5   | [1]       |
| Molecular Weight  | 341.24 g/mol   |           |
| Appearance        | Colorless to light yellow liquid                     | _         |
| IUPAC Name        | 2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]oxane |           |
| Storage           | Store at -20°C for long-term stability.              | _         |

# **Application in PROTAC Synthesis: A Generalized Workflow**

The synthesis of a PROTAC using a hetero-bifunctional linker like **Br-PEG4-THP** typically involves a multi-step process. The general strategy is to sequentially couple the linker to a ligand for the target protein of interest (POI) and a ligand for an E3 ubiquitin ligase. The following diagram illustrates a generalized experimental workflow for the synthesis of a PROTAC.



#### Generalized PROTAC Synthesis Workflow



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A generalized workflow for synthesizing a PROTAC molecule.



## **Experimental Protocols (Generalized)**

The following are generalized protocols for key reactions involved in the synthesis of a PROTAC using a linker analogous to **Br-PEG4-THP**. Note: These are representative procedures and require optimization based on the specific substrates and their reactivity.

# Step 1: Coupling of a Phenolic POI Ligand to Br-PEG4-THP (Nucleophilic Substitution)

This protocol describes the reaction of a phenol-containing POI ligand with the bromo-terminus of the linker.

#### Materials:

- POI ligand with a phenolic hydroxyl group
- Br-PEG4-THP
- Potassium carbonate (K<sub>2</sub>CO<sub>3</sub>) or Cesium carbonate (Cs<sub>2</sub>CO<sub>3</sub>)
- Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
- Inert atmosphere (Nitrogen or Argon)

#### Procedure:

- To a solution of the POI ligand (1.0 eq) in anhydrous DMF, add K₂CO₃ (2.0-3.0 eq).
- Stir the mixture at room temperature for 30 minutes under an inert atmosphere.
- Add a solution of **Br-PEG4-THP** (1.1-1.5 eq) in anhydrous DMF to the reaction mixture.
- Heat the reaction to 60-80 °C and stir for 12-24 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).



- Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography to yield the POI-PEG4-THP intermediate.

## **Step 2: Deprotection of the THP Group**

This protocol describes the removal of the acid-labile THP protecting group to reveal the terminal hydroxyl group.

#### Materials:

- POI-PEG4-THP intermediate
- Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in an organic solvent (e.g., Dioxane)
- Dichloromethane (DCM)

#### Procedure:

- Dissolve the POI-PEG4-THP intermediate (1.0 eq) in a mixture of DCM and TFA (e.g., 4:1 v/v).
- Stir the reaction mixture at room temperature for 1-4 hours.
- Monitor the deprotection by TLC or LC-MS.
- Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.
- Co-evaporate the residue with DCM (3x) to ensure complete removal of the acid.
- The resulting POI-PEG4-OH intermediate is often used in the next step without further purification.



## Step 4: Coupling of the Activated Linker to an Amine-Containing E3 Ligase Ligand (Amide Bond Formation)

This protocol assumes the terminal hydroxyl group of the linker has been converted to a carboxylic acid and describes its coupling to an amine-containing E3 ligase ligand.

#### Materials:

- POI-PEG4-COOH intermediate
- Amine-containing E3 ligase ligand (e.g., pomalidomide derivative)
- Peptide coupling reagent (e.g., HATU, HBTU)
- Organic base (e.g., DIPEA, Et₃N)
- Anhydrous DMF

#### Procedure:

- To a solution of the POI-PEG4-COOH intermediate (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (2.0-3.0 eq).
- Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
- Add the amine-containing E3 ligase ligand (1.0-1.2 eg) to the reaction mixture.
- Stir the reaction at room temperature for 4-16 hours under an inert atmosphere.
- Monitor the reaction progress by LC-MS.
- Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate, water, and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the final PROTAC by preparative High-Performance Liquid Chromatography (HPLC).

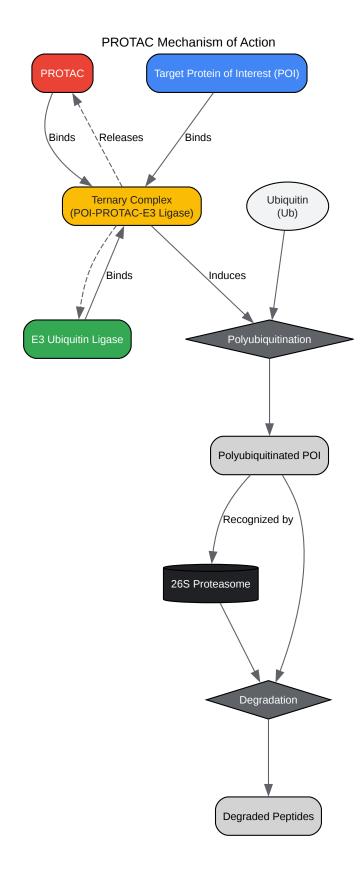


## **Mechanism of Action: Targeted Protein Degradation**

PROTACs function by inducing the proximity of a target protein to an E3 ubiquitin ligase. This hijacked E3 ligase then polyubiquitinates the target protein, marking it for degradation by the 26S proteasome. The PROTAC molecule is then released and can catalytically induce the degradation of multiple target protein molecules.

The following diagram illustrates the catalytic cycle of a PROTAC.





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The catalytic cycle of PROTAC-mediated protein degradation.



## Conclusion

**Br-PEG4-THP** is a readily available and versatile linker for the synthesis of PROTACs. Its PEG spacer offers advantages in terms of solubility and cell permeability of the final molecule. While specific, detailed protocols for its use are not widely published, the generalized procedures outlined in this guide for common bioconjugation reactions provide a solid foundation for researchers to develop their own synthetic routes for novel protein degraders. The successful application of this and similar linkers continues to advance the field of targeted protein degradation, offering promising new avenues for therapeutic intervention.

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## References

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